WAY-207024 dihydrochloride

Description

Properties

IUPAC Name |

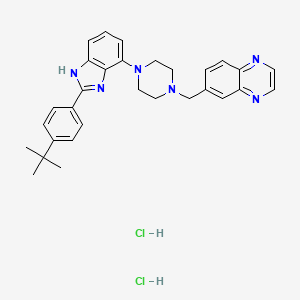

6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6.2ClH/c1-30(2,3)23-10-8-22(9-11-23)29-33-25-5-4-6-27(28(25)34-29)36-17-15-35(16-18-36)20-21-7-12-24-26(19-21)32-14-13-31-24;;/h4-14,19H,15-18,20H2,1-3H3,(H,33,34);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQCNTGYEABOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-207024 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 is a potent and orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its discovery marked a significant advancement in the pursuit of non-peptide GnRH antagonists for therapeutic applications. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of WAY-207024 dihydrochloride (B599025). It includes a summary of its biological activity, a detailed (postulated) synthesis protocol based on related literature, methodologies for key biological assays, and a description of the underlying GnRH receptor signaling pathway.

Introduction

Gonadotropin-Releasing Hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive axis. It is secreted from the hypothalamus and acts on the GnRH receptors in the anterior pituitary gland to stimulate the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These gonadotropins, in turn, regulate gonadal function. Antagonism of the GnRH receptor, therefore, offers a therapeutic strategy for hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.

WAY-207024 emerged from a lead optimization program aimed at developing a potent, selective, and orally bioavailable small molecule GnRH receptor antagonist. This document details the scientific journey from its initial discovery to its characterization as a promising drug candidate.

Discovery of WAY-207024

The discovery of WAY-207024 was the culmination of a systematic medicinal chemistry effort. The logical workflow for the discovery process is outlined below.

Biological Activity

WAY-207024 is a potent antagonist of the GnRH receptor with high binding affinity. The key quantitative data for its biological activity are summarized in the table below.

| Parameter | Species | Value | Reference |

| IC50 (GnRH Receptor Binding) | Human | 12 nM | [1][2] |

| Rat | 71 nM | [1][2] | |

| IC50 (Inhibition of LH Release) | Rat | 350 nM | [1] |

Mechanism of Action: GnRH Receptor Signaling Pathway

WAY-207024 exerts its effect by competitively inhibiting the binding of GnRH to its receptor on pituitary gonadotrophs. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by GnRH, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH. WAY-207024 blocks the initiation of this cascade by preventing GnRH binding.

Synthesis of WAY-207024 Dihydrochloride

The chemical name for WAY-207024 is 6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline. The synthesis of this compound involves a multi-step process. While the specific, detailed protocol from the primary literature is not publicly available, a plausible synthetic route can be postulated based on standard organic chemistry methodologies and related syntheses. The final step would involve the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Note: The following is a generalized, postulated protocol and should be adapted and optimized based on laboratory conditions and in-depth literature review.

Step 1: Synthesis of the Benzimidazole (B57391) Core A plausible route to the 2-arylbenzimidazole core involves the condensation of a substituted o-phenylenediamine (B120857) with an aromatic aldehyde.

Step 2: Piperazine (B1678402) Coupling The benzimidazole intermediate would then be coupled with a protected piperazine derivative. This could be achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Step 3: Deprotection and Quinoxaline (B1680401) Alkylation Following the coupling, the protecting group on the piperazine would be removed. The resulting secondary amine would then be alkylated with a suitable quinoxaline derivative bearing a leaving group (e.g., a halomethyl group) to yield the WAY-207024 free base.

Step 4: Salt Formation The WAY-207024 free base is dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropanol) and treated with two equivalents of hydrochloric acid (either as a solution in a solvent like ethanol or as gaseous HCl) to precipitate this compound. The resulting solid would be collected by filtration and dried.

Experimental Protocols

GnRH Receptor Binding Assay (General Protocol)

This assay is designed to determine the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from a cell line stably expressing the human or rat GnRH receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity GnRH receptor radioligand (e.g., [125I]-triptorelin).

-

Test Compound: WAY-207024.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protein carrier (e.g., 0.1% BSA).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled GnRH agonist (e.g., 1 µM buserelin).

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the GnRH receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a microplate, the following are added in order: assay buffer, a fixed concentration of the radioligand, varying concentrations of the test compound (WAY-207024), and the membrane preparation.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vivo Luteinizing Hormone (LH) Measurement in Rats (General Protocol)

This in vivo assay assesses the ability of a test compound to suppress plasma LH levels.

Animals:

-

Male or female rats (species and strain as appropriate, e.g., Sprague-Dawley).

Procedure:

-

Acclimatization: Animals are acclimatized to the housing conditions for a specified period.

-

Dosing: WAY-207024 is formulated in a suitable vehicle and administered orally to the rats at various doses. A control group receives the vehicle only.

-

Blood Sampling: At predetermined time points after dosing, blood samples are collected from the rats (e.g., via tail vein or cardiac puncture under anesthesia).

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma.

-

LH Measurement: The concentration of LH in the plasma samples is determined using a specific and validated assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The plasma LH levels in the treated groups are compared to the control group to determine the dose-dependent effect of WAY-207024 on LH suppression.

Conclusion

This compound is a potent and orally active GnRH receptor antagonist that was identified through a rigorous discovery and lead optimization process. Its high affinity for the GnRH receptor and its ability to effectively suppress LH levels in preclinical models underscore its potential as a therapeutic agent for hormone-dependent conditions. The information provided in this technical guide offers a comprehensive overview for researchers and drug development professionals interested in the science behind this important molecule. Further investigation into its detailed synthesis and full pharmacokinetic and pharmacodynamic profile is warranted for a complete understanding of its properties.

References

WAY-207024 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Gonadotropin-Releasing Hormone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 dihydrochloride (B599025) is a potent and orally active non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. By competitively inhibiting the GnRH receptor in the anterior pituitary gland, WAY-207024 effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides a comprehensive overview of the mechanism of action of WAY-207024, including its binding affinity, the downstream signaling pathways it modulates, and its physiological effects. This document also outlines relevant experimental protocols for assessing its activity and provides visualizations to illustrate key concepts.

Core Mechanism of Action: GnRH Receptor Antagonism

WAY-207024 functions as a competitive antagonist at the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on gonadotrope cells in the anterior pituitary.[1][2] Under normal physiological conditions, pulsatile secretion of GnRH from the hypothalamus stimulates these receptors, initiating a signaling cascade that leads to the synthesis and secretion of the gonadotropins, LH and FSH. These hormones, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.

By binding to the GnRH receptor, WAY-207024 prevents the endogenous GnRH from binding and activating the receptor. This blockade leads to a rapid and reversible suppression of gonadotropin release, thereby reducing circulating levels of LH and FSH and, consequently, gonadal sex hormones.[1][2]

Data Presentation: Binding Affinity and In Vitro Potency

The following table summarizes the in vitro binding affinity and functional potency of WAY-207024.

| Target | Species | Assay Type | Value (IC50) | Reference |

| GnRH Receptor | Human | Radioligand Binding | 12 nM | [1][2] |

| GnRH Receptor | Rat | Radioligand Binding | 71 nM | [1][2] |

| LH Release | Rat | Pituitary Cell Culture | 350 nM | [1][2] |

Downstream Signaling Pathways

The GnRH receptor primarily couples to the Gαq/11 subunit of G-proteins. Activation of this pathway by GnRH leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

The increase in intracellular Ca2+ and the activation of PKC are critical for the synthesis and release of LH and FSH. Furthermore, these signaling events activate downstream mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK, which are involved in the regulation of gonadotropin gene expression.

As an antagonist, WAY-207024 blocks the initiation of this entire cascade by preventing the initial binding of GnRH to its receptor.

Visualization of the GnRH Receptor Signaling Pathway

Experimental Protocols

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (IC50) of WAY-207024 for the GnRH receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human or rat GnRH receptor.

-

Radiolabeled GnRH analog (e.g., [125I]-Buserelin).

-

WAY-207024 dihydrochloride.

-

Unlabeled GnRH for determination of non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 0.1% BSA.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of WAY-207024 in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radiolabeled GnRH analog, and cell membranes.

-

Non-specific Binding: Unlabeled GnRH (at a high concentration), radiolabeled GnRH analog, and cell membranes.

-

Competitive Binding: WAY-207024 dilution, radiolabeled GnRH analog, and cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the WAY-207024 concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Luteinizing Hormone (LH) Suppression in Rats

Objective: To assess the in vivo efficacy of orally administered WAY-207024 in suppressing plasma LH levels.

Materials:

-

Male Sprague-Dawley rats.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Centrifuge.

-

Rat LH ELISA kit.

Protocol:

-

Acclimate male rats to the experimental conditions.

-

Fast the rats overnight prior to dosing.

-

Administer WAY-207024 or vehicle control via oral gavage.

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Measure the concentration of LH in the plasma samples using a validated rat LH ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the time course of LH suppression and the dose-response relationship.

Visualization of the In Vivo LH Suppression Experimental Workflow

Selectivity, Pharmacokinetics, and Effects on Uterine Contractility

Selectivity Profile: A comprehensive selectivity profile for WAY-207024 against a broad panel of other receptors, ion channels, and enzymes is not publicly available in the cited literature. For a thorough evaluation of its off-target effects, it would be necessary to perform counter-screening assays against a diverse set of molecular targets.

Pharmacokinetics: WAY-207024 is reported to be orally active, indicating that it possesses some degree of oral bioavailability.[1][2] However, detailed pharmacokinetic parameters in rats, such as Cmax, Tmax, plasma half-life, and absolute bioavailability following oral administration, have not been published in the available literature. A standard pharmacokinetic study in rats, as outlined in the general protocol above, would be required to determine these parameters.

Effects on Uterine Contractility: The effect of WAY-207024 on uterine contractility has not been specifically reported. GnRH receptors are present in the myometrium, and their signaling can influence uterine function. GnRH antagonists are known to be effective in managing conditions such as uterine fibroids. To assess the direct effect of WAY-207024 on uterine contractility, an in vitro organ bath study using isolated uterine strips from a relevant species (e.g., rat or human) would be necessary. Such a study could evaluate the compound's ability to inhibit spontaneous or oxytocin-induced uterine contractions.

Conclusion

WAY-207024 is a potent GnRH receptor antagonist with a clear mechanism of action involving the competitive blockade of GnRH binding at the pituitary level, leading to the suppression of gonadotropin secretion. Its in vitro and in vivo efficacy in preclinical models has been established. Further studies are required to fully characterize its selectivity profile, pharmacokinetic properties, and direct effects on peripheral tissues such as the uterus to fully delineate its therapeutic potential and safety profile.

References

WAY-207024 Dihydrochloride: A Technical Overview of a Potent GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 dihydrochloride (B599025) is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] Developed for research purposes, this small molecule demonstrates high affinity for both human and rat GnRH receptors, leading to the effective suppression of downstream signaling and the reduction of luteinizing hormone (LH) levels in vivo.[1][2] This technical guide provides a comprehensive overview of the available data on WAY-207024, including its mechanism of action, binding affinity, and in vivo effects, presented in a format tailored for scientific and drug development professionals.

Introduction to GnRH Receptor Antagonism

The Gonadotropin-Releasing Hormone (GnRH) plays a pivotal role in the reproductive endocrine system. By binding to its receptor (GnRH-R) in the anterior pituitary gland, GnRH stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate steroidogenesis and gametogenesis in the gonads.

Antagonism of the GnRH receptor offers a therapeutic strategy for a range of hormone-dependent conditions, including endometriosis, uterine fibroids, and certain cancers such as prostate and breast cancer. Unlike GnRH agonists, which initially cause a surge in gonadotropin levels before inducing receptor downregulation, GnRH antagonists provide immediate and reversible suppression of the hypothalamic-pituitary-gonadal axis without an initial flare.

WAY-207024 is a quinoxaline (B1680401) derivative that functions as a competitive antagonist at the GnRH receptor. Its oral bioavailability represents a significant advantage over many earlier peptide-based GnRH antagonists.

Mechanism of Action

WAY-207024 competitively binds to the GnRH receptor on pituitary gonadotrophs. This binding event blocks the endogenous GnRH from activating the receptor, thereby inhibiting the Gαq/11 protein-coupled signaling cascade. The subsequent reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation, ultimately resulting in the suppression of LH and FSH synthesis and secretion.

Caption: GnRH receptor signaling and antagonism by WAY-207024.

Quantitative Data

The following tables summarize the available quantitative data for WAY-207024 dihydrochloride.

Table 1: In Vitro GnRH Receptor Binding Affinity

| Species | IC50 (nM) |

| Human | 12[1][4] |

| Rat | 71[1][4] |

IC50 values represent the concentration of WAY-207024 required to inhibit 50% of the binding of a radiolabeled ligand to the GnRH receptor.

Table 2: In Vitro Functional Activity

| Species | Assay | IC50 (nM) |

| Rat | Luteinizing Hormone (LH) Release | 350[3] |

This value indicates the concentration of WAY-207024 that inhibits 50% of GnRH-stimulated LH release from cultured rat pituitary cells.

Table 3: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₃₀H₃₂N₆·2HCl[5] |

| Molecular Weight | 549.54 g/mol [4][5] |

| CAS Number | 872002-73-8[1] |

| Purity | ≥98% (HPLC) |

| Appearance | White to off-white solid powder |

Experimental Protocols

While the primary publication from Pelletier et al. (2009) is not publicly available in its full text, the following are representative protocols for the types of experiments conducted to characterize WAY-207024.

GnRH Receptor Binding Assay (Representative Protocol)

This protocol outlines a standard competitive radioligand binding assay to determine the IC50 of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human or rat GnRH receptor.

-

Incubation: In a multi-well plate, a constant concentration of a radiolabeled GnRH agonist (e.g., [³H]-Buserelin) is incubated with the cell membranes in the presence of increasing concentrations of WAY-207024.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

In Vivo Luteinizing Hormone (LH) Suppression in Rats (Representative Protocol)

This protocol describes a typical in vivo experiment to assess the effect of a GnRH antagonist on plasma LH levels.

-

Animal Model: Ovariectomized female Sprague-Dawley rats are often used as a model with elevated and stable baseline LH levels.

-

Dosing: WAY-207024 is administered orally at various doses. A vehicle control group receives the formulation without the active compound.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

-

LH Measurement: Plasma LH concentrations are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage reduction in plasma LH levels from baseline is calculated for each dose and time point.

Pharmacokinetics and Clinical Development

WAY-207024 has been described as having "excellent pharmacokinetic parameters" in preclinical studies, which contributed to its selection as a lead compound. However, specific quantitative pharmacokinetic data, such as Cmax, Tmax, half-life, and oral bioavailability, are not publicly available.

There is no publicly available information regarding any clinical trials of WAY-207024 in humans. The development status of this compound is unknown, and it is currently available for research purposes only.

Conclusion

This compound is a well-characterized, potent, and orally active GnRH receptor antagonist in preclinical models. Its high affinity for the GnRH receptor translates to effective suppression of luteinizing hormone in vivo. The data presented in this guide underscore its utility as a research tool for studying the physiological roles of the GnRH system and as a lead compound in the discovery of novel GnRH antagonists. Further research would be required to fully elucidate its pharmacokinetic profile and to determine its potential for clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. scbt.com [scbt.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Structure-Activity Relationship of WAY-207024 Dihydrochloride: A Technical Guide

An In-depth Analysis of a Potent, Orally Active GnRH Receptor Antagonist

WAY-207024 dihydrochloride (B599025) is a potent and orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its discovery marked a significant advancement in the development of non-peptidic GnRH antagonists for potential therapeutic applications in hormone-dependent diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of WAY-207024, detailing the quantitative data, experimental methodologies, and the logical progression of its molecular design.

Core Structure and Pharmacophore

The development of WAY-207024 originated from a lead compound featuring a 2-phenyl-4-piperazinylbenzimidazole core and a quinoxaline-2,3-dione pharmacophore. While potent, this initial lead suffered from poor solubility, hindering its potential for oral administration. The subsequent SAR studies focused on modifying the quinoxaline-2,3-dione moiety to enhance pharmaceutical properties while maintaining high antagonistic activity at the GnRH receptor.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the lead compound provided crucial insights into the structural requirements for potent GnRH antagonism. The key findings from the SAR studies are summarized in the table below, showcasing the impact of structural changes on binding affinity for both human and rat GnRH receptors.

| Compound | R Group (Modification on Quinoxaline (B1680401) Moiety) | Human GnRH Receptor IC50 (nM) | Rat GnRH Receptor IC50 (nM) |

| Lead Compound | Quinoxaline-2,3-dione | Potent (exact value not publicly disclosed) | Potent (exact value not publicly disclosed) |

| 5 | Single carbonyl removal from quinoxaline-2,3-dione | - | - |

| WAY-207024 (6) | Quinoxaline | 12 | 71 |

| 7 | 6-Methylquinoline | Less Active | Less Active |

| 8 | 7-Methylquinoline | Less Active | Less Active |

| 9 | Transposed Quinoxaline | Less Active | Less Active |

Data extracted from Pelletier JC, et al. J Med Chem. 2009 Apr 9;52(7):2148-52.

The removal of one carbonyl group from the quinoxaline-2,3-dione (compound 5) led to a compound with favorable GnRH properties but suffered from poor microsomal stability, solubility, and membrane permeability. The complete removal of both carbonyls to yield the quinoxaline derivative, WAY-207024 (6) , resulted in a compound with excellent in vitro potency at the human GnRH receptor (IC50 = 12 nM) and moderate activity at the rat receptor (IC50 = 71 nM)[1]. Importantly, WAY-207024 demonstrated significantly improved solubility and membrane permeability compared to the initial lead[1].

Further modifications, including the introduction of a methyl group on the quinoline (B57606) ring (compounds 7 and 8) or altering the nitrogen positions in the quinoxaline ring (compound 9), resulted in a decrease in activity, highlighting the specific structural requirements of the quinoxaline scaffold for optimal receptor interaction[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of WAY-207024.

Radioligand Binding Assay for GnRH Receptor Affinity

This assay determines the binding affinity of test compounds to the human and rat GnRH receptors.

1. Membrane Preparation:

-

Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human or rat GnRH receptor.

-

Cells are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a radiolabeled GnRH antagonist (e.g., [125I]-labeled antagonist), and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH antagonist.

-

The plates are incubated to allow for binding equilibrium to be reached.

3. Data Analysis:

-

The bound and free radioligand are separated by filtration through a glass fiber filter.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

In Vitro Functional Assay (LH Release)

This assay measures the functional antagonist activity of the compounds by assessing their ability to inhibit GnRH-stimulated luteinizing hormone (LH) release from rat pituitary cells.

1. Cell Preparation:

-

Primary cultures of anterior pituitary cells are prepared from rats.

-

Cells are dispersed and plated in multi-well plates and allowed to attach.

2. Functional Assay:

-

The cells are pre-incubated with varying concentrations of the test compound.

-

GnRH is then added to the wells to stimulate LH release.

-

After a specific incubation period, the cell culture supernatant is collected.

3. LH Measurement:

-

The concentration of LH in the supernatant is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the GnRH-stimulated LH release (IC50) is determined.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical workflow of the drug discovery process.

Caption: GnRH Receptor Signaling Pathway and the antagonistic action of WAY-207024.

Caption: The iterative workflow for the structure-activity relationship-guided discovery of WAY-207024.

Conclusion

The development of WAY-207024 is a prime example of successful lead optimization driven by a systematic structure-activity relationship study. By focusing on improving the pharmaceutical properties of a potent but poorly soluble lead compound, researchers were able to identify an orally active GnRH antagonist with a promising preclinical profile. The detailed SAR data and experimental protocols outlined in this guide provide valuable insights for researchers and drug development professionals working in the field of GnRH receptor modulation and small molecule drug discovery.

References

The Pharmacokinetic Profile of WAY-207024 Dihydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-207024 dihydrochloride (B599025) is a potent and orally active non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. By competitively blocking the GnRH receptor, WAY-207024 inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby suppressing the production of downstream sex hormones. This mechanism of action makes it a compound of significant interest for the potential treatment of hormone-dependent conditions. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of WAY-207024, detailed experimental methodologies, and a visualization of its relevant signaling pathway.

Core Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of WAY-207024 has been primarily characterized in rat models. The available data demonstrates favorable oral bioavailability and a half-life conducive to oral dosing regimens.

Table 1: In Vivo Pharmacokinetic Parameters of WAY-207024 in Castrated Male Rats

| Parameter | Route of Administration | Value | Reference |

| Oral Bioavailability (F%) | Oral | 74% | [1] |

| Half-life (t½) | Intravenous (IV) | 2.7 hours | [1] |

| Half-life (t½) | Oral | 3.7 hours | [1] |

Note: Further pharmacokinetic parameters such as Clearance (Cl) and Volume of Distribution (Vd) for WAY-207024 in rats, and pharmacokinetic data in other preclinical species such as monkeys, are not publicly available in the reviewed literature.

Experimental Protocols

The following section details a generalized experimental protocol for determining the oral bioavailability and pharmacokinetic profile of a GnRH antagonist like WAY-207024 in a rat model, based on standard preclinical practices.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of WAY-207024 following oral and intravenous administration in rats.

Animal Model:

-

Species: Sprague-Dawley rats (or other appropriate strain)

-

Sex: Male (castrated, to minimize endogenous hormonal fluctuations)

-

Housing: Housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.

Dosing and Administration:

-

Oral (PO) Group:

-

A cohort of rats receives WAY-207024 dihydrochloride formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.

-

The dose is calculated based on the body weight of each animal.

-

-

Intravenous (IV) Group:

-

A separate cohort of rats receives this compound dissolved in a sterile, injectable vehicle (e.g., saline with a co-solvent if necessary) via intravenous injection (e.g., into the tail vein).

-

The dose is calculated based on the body weight of each animal.

-

Blood Sampling:

-

Blood samples are collected from a suitable site (e.g., tail vein or jugular vein cannula) at predetermined time points post-dosing.

-

A typical sampling schedule for an oral study might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

A typical sampling schedule for an IV study might be: pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours.

-

Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

Sample Processing and Analysis:

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of WAY-207024 in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis:

-

The plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental or compartmental analysis software (e.g., WinNonlin).

-

Key parameters calculated include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

Oral Bioavailability (F%): Calculated using the formula: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

Experimental Workflow Diagram

Signaling Pathway

WAY-207024 exerts its pharmacological effect by antagonizing the GnRH receptor, which is a G-protein coupled receptor (GPCR). The binding of GnRH to its receptor in the pituitary gonadotrophs initiates a signaling cascade that leads to the synthesis and release of LH and FSH. WAY-207024 competitively inhibits this initial binding step.

GnRH Receptor Signaling Pathway

Conclusion

This compound demonstrates a promising preclinical pharmacokinetic profile, characterized by good oral bioavailability and a suitable half-life in rats. These properties, coupled with its potent GnRH receptor antagonism, underscore its potential as an orally administered therapeutic agent. Further studies, including pharmacokinetic assessments in other species and comprehensive safety evaluations, would be necessary for its continued development. This guide provides a foundational understanding of the pharmacokinetic characteristics of WAY-207024 for the scientific and drug development community.

References

WAY-207024 Dihydrochloride: A Technical Overview of its Potential Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding WAY-207024 dihydrochloride (B599025). Specific quantitative data on the oral bioavailability and detailed pharmacokinetic parameters (Cmax, Tmax, AUC) in preclinical models have not been found in the readily accessible scientific literature. The experimental protocols provided are generalized based on standard industry practices for determining oral bioavailability and are not specific to WAY-207024 dihydrochloride.

Core Compound Summary

This compound is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Developed as a potential therapeutic for hormone-dependent conditions, its mechanism of action involves the competitive inhibition of the GnRH receptor in the pituitary gland. This action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of downstream sex steroids like testosterone (B1683101) and estrogen. While preclinical studies have demonstrated its oral activity by measuring the reduction of plasma LH levels in rats, precise pharmacokinetic data remains largely proprietary.

Quantitative Data Summary

A comprehensive search of scientific databases and patent literature did not yield specific quantitative data for the oral bioavailability of this compound. Therefore, the following tables are presented as templates to guide researchers in structuring their own experimental data for this or similar compounds.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats (Template)

| Parameter | Dose 1 (mg/kg) | Dose 2 (mg/kg) | Dose 3 (mg/kg) |

| Cmax (ng/mL) | Data not available | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available | Data not available |

| AUC (0-t) (ng·h/mL) | Data not available | Data not available | Data not available |

| AUC (0-inf) (ng·h/mL) | Data not available | Data not available | Data not available |

| Oral Bioavailability (F%) | Data not available | Data not available | Data not available |

Table 2: Physicochemical Properties of this compound (Template)

| Property | Value |

| Molecular Weight | Data not available |

| LogP | Data not available |

| Aqueous Solubility (pH 7.4) | Data not available |

| pKa | Data not available |

Experimental Protocols

The following are generalized experimental protocols for determining the oral bioavailability of a compound like this compound in a preclinical setting.

In Vivo Oral Bioavailability Study in Rats (General Protocol)

Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound in rats.

1. Animal Model:

- Species: Sprague-Dawley rats

- Sex: Male and/or Female

- Weight: 200-250 g

- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum (fasting may be required prior to dosing).

2. Dosing:

- Oral (PO) Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage at a predetermined dose volume (e.g., 5 mL/kg).

- Intravenous (IV) Administration: For determination of absolute bioavailability, a separate group of animals is administered the test compound intravenously via the tail vein at a lower dose, formulated in a sterile vehicle suitable for injection (e.g., saline with a co-solvent).

3. Blood Sampling:

- Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

- Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

- Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

- Plasma concentrations of the test compound are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

- The method should be validated for linearity, accuracy, precision, and selectivity.

5. Pharmacokinetic Analysis:

- Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

- Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Experimental Workflow

Signaling Pathway

WAY-207024, as a GnRH receptor antagonist, directly inhibits the initial step in the hypothalamic-pituitary-gonadal (HPG) axis. The binding of GnRH to its receptor on pituitary gonadotrope cells normally triggers a cascade of intracellular signaling events, leading to the synthesis and release of LH and FSH. By blocking this binding, WAY-207024 prevents this downstream signaling.

GnRH Receptor Signaling Pathway

WAY-207024 Dihydrochloride: A Technical Guide on its Antagonistic Effect on Luteinizing Hormone

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 dihydrochloride (B599025) is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively blocking the GnRH receptor in the anterior pituitary gland, WAY-207024 effectively inhibits the synthesis and secretion of gonadotropins, most notably luteinizing hormone (LH). This technical guide provides a comprehensive overview of the available data on the effect of WAY-207024 on LH, including its mechanism of action, available quantitative data, and generalized experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound.

Introduction

Luteinizing hormone (LH), a glycoprotein (B1211001) hormone produced by the anterior pituitary gland, plays a pivotal role in the regulation of reproductive function in both males and females. The secretion of LH is primarily stimulated by the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. GnRH antagonists, such as WAY-207024, represent a therapeutic class of compounds that can effectively suppress LH release, offering potential applications in various hormone-dependent conditions. WAY-207024 has been identified as a potent and orally bioavailable small molecule that acts as a competitive antagonist at the GnRH receptor.

Mechanism of Action: Inhibition of Luteinizing Hormone Secretion

WAY-207024 exerts its effect on luteinizing hormone by directly competing with endogenous GnRH for binding sites on the GnRH receptors located on the surface of gonadotrope cells in the anterior pituitary. This competitive antagonism prevents the downstream signaling cascade that is normally initiated by GnRH binding.

The binding of GnRH to its G-protein coupled receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are crucial for the synthesis and exocytosis of LH-containing secretory granules.

By blocking the GnRH receptor, WAY-207024 effectively abrogates this signaling pathway, resulting in a rapid and dose-dependent decrease in the secretion of LH into the bloodstream.

Quantitative Data on the Effect of WAY-207024 on Luteinizing Hormone

The publicly available quantitative data on the direct effects of WAY-207024 on luteinizing hormone is primarily derived from in vitro and preclinical in vivo studies. Detailed dose-response and time-course studies in humans are not widely published. The following table summarizes the key inhibitory concentrations (IC50) and observed effects.

| Parameter | Species/System | Value | Reference |

| GnRH Receptor Binding Affinity (IC50) | Human | 12 nM | --INVALID-LINK-- |

| GnRH Receptor Binding Affinity (IC50) | Rat | 71 nM | --INVALID-LINK-- |

| Inhibition of LH Release (IC50) | Rat Pituitary Cells | 350 nM | --INVALID-LINK-- |

| In Vivo Effect | Rat | Lowers plasma LH levels after oral administration | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the evaluation of WAY-207024 are not extensively published. The following represents a generalized methodology for assessing the in vivo effect of a GnRH antagonist like WAY-207024 on luteinizing hormone levels in a preclinical model.

Objective: To determine the dose-dependent effect of orally administered WAY-207024 dihydrochloride on plasma luteinizing hormone levels in a male rat model.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

-

Male Sprague-Dawley rats (castrated or intact, depending on the experimental design)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Luteinizing hormone ELISA or radioimmunoassay (RIA) kit

Procedure:

-

Animal Acclimatization: Acclimatize male rats to the housing conditions for at least one week prior to the experiment.

-

Dosing Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations.

-

Animal Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, and multiple dose levels of WAY-207024).

-

Baseline Blood Sampling: Collect a baseline blood sample from each animal prior to compound administration.

-

Compound Administration: Administer the prepared doses of WAY-207024 or vehicle to the respective animal groups via oral gavage.

-

Time-Course Blood Sampling: Collect blood samples at predetermined time points after administration (e.g., 1, 2, 4, 8, and 24 hours).

-

Plasma Separation: Centrifuge the collected blood samples to separate the plasma.

-

LH Measurement: Quantify the concentration of luteinizing hormone in the plasma samples using a validated ELISA or RIA kit, following the manufacturer's instructions.

-

Data Analysis: Analyze the data to determine the percent inhibition of LH secretion at each dose and time point compared to the vehicle control group. Calculate the ED50 (the dose that produces 50% of the maximal effect) if a full dose-response curve is generated.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of GnRH Receptor Antagonism

Caption: GnRH receptor antagonism by WAY-207024 blocks LH synthesis and secretion.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for assessing WAY-207024's effect on LH levels in vivo.

Conclusion

This compound is a potent GnRH receptor antagonist that effectively reduces luteinizing hormone levels. Its oral bioavailability makes it a compound of interest for research and potential therapeutic development in hormone-dependent pathologies. While detailed clinical data remains limited in the public domain, the preclinical evidence clearly establishes its mechanism of action and its inhibitory effect on LH secretion. Further research is warranted to fully elucidate its clinical potential and to establish comprehensive dose-response and safety profiles in human subjects.

Navigating the Bone-Hormone Axis: An In-Depth Technical Guide to the In Vivo Skeletal Effects of GnRH Antagonists, Featuring WAY-207024 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 dihydrochloride (B599025) is a potent, orally active gonadotropin-releasing hormone (GnRH) antagonist. While its primary therapeutic applications lie in hormone-dependent conditions, its mechanism of action intrinsically intersects with skeletal homeostasis. This technical guide synthesizes the current understanding of the in vivo effects of GnRH antagonists, including by extension WAY-207024, on bone metabolism. Contrary to promoting bone formation, the available evidence strongly indicates that GnRH antagonists contribute to bone loss. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for evaluating these effects, and a summary of the expected quantitative outcomes.

Introduction: The GnRH Antagonist-Bone Metabolism Interface

Gonadotropin-releasing hormone (GnRH) antagonists, such as WAY-207024, exert their therapeutic effects by competitively blocking GnRH receptors in the pituitary gland. This action leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, ultimately resulting in profound suppression of gonadal sex hormones, namely estrogen and testosterone.[1][2] While beneficial for treating hormone-sensitive diseases like prostate cancer and endometriosis, this induced state of hypogonadism has significant implications for bone health.[1][2][3]

Sex hormones are critical regulators of bone remodeling, the continuous process of bone resorption by osteoclasts and bone formation by osteoblasts. Estrogen, in particular, plays a crucial role in maintaining bone mass by inhibiting osteoclast activity and promoting osteoblast function. The profound reduction in sex hormones caused by GnRH antagonists disrupts this delicate balance, leading to an increase in bone resorption that outpaces bone formation. This net bone loss manifests as decreased bone mineral density (BMD) and deterioration of bone microarchitecture, ultimately increasing the risk of osteoporosis and fragility fractures.[1][2]

Signaling Pathway: GnRH Antagonism and its Cascade to Bone Loss

The mechanism by which GnRH antagonists impact bone is an indirect cascade initiated by their primary pharmacological action. The following diagram illustrates this signaling pathway.

In Vivo Efficacy Studies: Experimental Protocols

Evaluating the skeletal effects of GnRH antagonists like WAY-207024 requires robust preclinical animal models that mimic human conditions of sex hormone deficiency. The ovariectomized (OVX) rodent model is the most widely accepted and utilized model for studying postmenopausal osteoporosis.[4][5][6][7]

Ovariectomized Rodent Model Workflow

The following diagram outlines a typical experimental workflow for assessing the in vivo skeletal effects of a compound in an OVX model.

Detailed Methodologies

-

Animal Model: Female Sprague-Dawley or Wistar rats (3-6 months old) are commonly used.[6][7] Mice, such as the C57BL/6 strain, are also utilized.[8]

-

Surgical Procedure: Under general anesthesia, a dorsal midline incision is made. For the OVX group, both ovaries are located and excised. In the sham group, the ovaries are located but not removed.

-

Dosing: WAY-207024, being orally active, would typically be administered daily via oral gavage. The vehicle would be a suitable solvent as determined by the compound's solubility.

-

Endpoint Analysis:

-

Micro-Computed Tomography (micro-CT): Provides high-resolution 3D images of bone microarchitecture. Key parameters include Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).

-

Dual-Energy X-ray Absorptiometry (DXA): Measures areal Bone Mineral Density (aBMD) and Bone Mineral Content (BMC).[9]

-

Biomechanical Testing: Assesses bone strength. For long bones, this involves measuring parameters like maximal load, stiffness, and energy to failure.

-

Histomorphometry: Involves embedding undecalcified bone in plastic, sectioning, and staining to visualize cellular activity. Dynamic histomorphometry, using fluorescent labels like calcein, allows for the measurement of Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR).

-

Biochemical Markers: Serum levels of procollagen (B1174764) type I N-terminal propeptide (P1NP) and C-terminal telopeptide of type I collagen (CTX-I) are measured as markers of bone formation and resorption, respectively.

-

Quantitative Data Summary: Expected Effects of GnRH Antagonists on Bone

Based on extensive studies of GnRH agonists and the known mechanism of antagonists, the following table summarizes the anticipated in vivo effects of a compound like WAY-207024 on key skeletal parameters in an OVX animal model. It is crucial to note that these represent expected bone-depleting effects.

| Parameter | Endpoint Measured | Expected Outcome in OVX + GnRH Antagonist Group (vs. OVX + Vehicle) | Reference |

| Bone Mineral Density | aBMD (g/cm²) by DXA | Further Decrease or No Significant Protection | [1][2] |

| Bone Microarchitecture | BV/TV (%) by micro-CT | Further Decrease | [1][2] |

| Tb.N (1/mm) by micro-CT | Further Decrease | [1][2] | |

| Tb.Sp (mm) by micro-CT | Further Increase | [1][2] | |

| Bone Strength | Maximal Load (N) | Further Decrease | [6] |

| Bone Turnover Markers | Serum CTX-I (Resorption) | Increase | [10] |

| Serum P1NP (Formation) | Variable, may increase initially then normalize/decrease | [10] | |

| Hormone Levels | Serum Estrogen | Maintained at very low (post-OVX) levels | [1][2] |

| Serum LH | Suppressed | - |

Conclusion

WAY-207024 dihydrochloride, as a GnRH antagonist, is pharmacologically designed to induce a state of sex hormone deficiency. The direct consequence of this mechanism on the skeletal system is an increase in bone resorption and a subsequent loss of bone mass and strength. The in vivo experimental models and endpoints detailed in this guide are essential for quantifying these effects. For drug development professionals, understanding this on-target, but adverse, skeletal effect is critical for the overall safety assessment of GnRH antagonists and for implementing bone-protective strategies in clinical applications where long-term use is anticipated. Future research in this area would focus not on the efficacy of WAY-207024 for bone formation, but on strategies to mitigate its expected negative skeletal impact.

References

- 1. The Skeletal Effects of Gonadotropin-Releasing Hormone Antagonists: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Bone development during GH and GnRH analog treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA Guidelines and animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A review of osteoporotic vertebral fracture animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro precision for bone density measured by dual-energy X-ray absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of a gonadotropin-releasing hormone agonist analog (nafarelin) on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-207024 Dihydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 dihydrochloride (B599025) is a potent, orally active, small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Preclinical research has demonstrated its ability to competitively inhibit GnRH binding and consequently suppress the release of luteinizing hormone (LH), a key regulator of the reproductive axis. This technical guide provides a comprehensive overview of the core preclinical data available for WAY-207024, including its in vitro and in vivo pharmacology. Detailed experimental methodologies are outlined to facilitate the replication and extension of these foundational studies. Visual representations of its mechanism of action and experimental workflows are provided to enhance understanding.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis plays a crucial role in regulating reproductive physiology through the pulsatile release of gonadotropin-releasing hormone (GnRH). GnRH stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroidogenesis and gametogenesis. Dysregulation of the HPG axis is implicated in a variety of hormone-dependent diseases, including endometriosis, uterine fibroids, and certain cancers.

WAY-207024 is a non-peptide, orally bioavailable competitive antagonist of the GnRH receptor. By blocking the action of endogenous GnRH, WAY-207024 effectively reduces the secretion of LH and consequently lowers the levels of circulating gonadal steroids. This mechanism of action presents a promising therapeutic strategy for the management of hormone-dependent conditions. This document summarizes the key preclinical findings for WAY-207024 dihydrochloride.

In Vitro Pharmacology

Binding Affinity and Functional Activity

WAY-207024 demonstrates potent antagonism at both human and rat GnRH receptors. The following table summarizes the in vitro inhibitory concentrations (IC50) obtained from preclinical studies.

| Parameter | Species | Value (nM) | Reference |

| GnRH Receptor Binding (IC50) | Human | 12 | [1][2] |

| Rat | 71 | [1][2] | |

| Inhibition of LH Release (IC50) | Rat | 350 | [1] |

Experimental Protocols

This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for the GnRH receptor.

-

Objective: To determine the IC50 value of WAY-207024 for the human and rat GnRH receptors.

-

Materials:

-

Membrane preparations from cells stably expressing either human or rat GnRH receptors.

-

Radiolabeled GnRH analog (e.g., [125I]-Tryptorelina).

-

Unlabeled GnRH for determining non-specific binding.

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radiolabeled GnRH analog at a fixed concentration, and varying concentrations of WAY-207024.

-

For total binding, wells contain only the membrane preparation and radioligand.

-

For non-specific binding, wells contain the membrane preparation, radioligand, and a saturating concentration of unlabeled GnRH.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of WAY-207024 and plot the data to determine the IC50 value.

-

This protocol describes a functional assay to measure the ability of a compound to inhibit GnRH-stimulated LH release from primary pituitary cells.

-

Objective: To determine the IC50 value of WAY-207024 for the inhibition of LH release in rat pituitary cells.

-

Materials:

-

Primary pituitary cells isolated from rats.

-

Cell culture medium.

-

GnRH.

-

This compound.

-

LH ELISA kit.

-

-

Procedure:

-

Culture the primary rat pituitary cells in 24-well plates.

-

Pre-incubate the cells with varying concentrations of WAY-207024 for a defined period.

-

Stimulate the cells with a fixed concentration of GnRH to induce LH release.

-

Collect the cell culture supernatant after the stimulation period.

-

Measure the concentration of LH in the supernatant using a specific ELISA kit.

-

Plot the LH concentration against the concentration of WAY-207024 to determine the IC50 value for the inhibition of LH release.

-

In Vivo Pharmacology

WAY-207024 has been shown to be orally active and effective in suppressing plasma LH levels in rats[1][2][3].

In Vivo Efficacy Data

Specific in vivo efficacy data, such as the ED50 for LH suppression in different animal models, is not publicly available and would be detailed in the primary publication by Pelletier JC, et al. (2009).

Experimental Protocol: LH Suppression in a Rat Model

This protocol provides a general framework for evaluating the in vivo efficacy of a GnRH antagonist in suppressing LH levels.

-

Objective: To assess the effect of orally administered WAY-207024 on plasma LH levels in rats.

-

Animal Model: Male rats (e.g., Sprague-Dawley), either intact or castrated. Castrated models are often used to remove the negative feedback of testosterone (B1683101) and establish a stable, elevated baseline of LH.

-

Procedure:

-

Acclimatize the animals to the housing conditions.

-

For castrated models, perform castration surgery and allow for a recovery period to establish elevated LH levels.

-

Administer this compound orally at various doses. A vehicle control group should be included.

-

Collect blood samples at predetermined time points after dosing.

-

Process the blood samples to obtain plasma.

-

Measure plasma LH concentrations using a validated immunoassay (e.g., ELISA or radioimmunoassay).

-

Analyze the data to determine the dose-dependent effect of WAY-207024 on LH suppression and calculate the ED50.

-

Pharmacokinetics

WAY-207024 is characterized as an orally active compound[1][2][3].

Detailed pharmacokinetic parameters such as oral bioavailability (F%), clearance (CL), volume of distribution (Vd), and half-life (t1/2) in preclinical species like rats and dogs are not available in the public domain and would be found in the primary scientific literature.

Signaling Pathway and Mechanism of Action

WAY-207024 acts as a competitive antagonist at the GnRH receptor on pituitary gonadotrophs. This blockade prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of LH and FSH.

Caption: WAY-207024 mechanism of action on the HPG axis.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a novel GnRH antagonist like WAY-207024.

Caption: Preclinical evaluation workflow for a GnRH antagonist.

Conclusion

This compound is a potent and orally active GnRH receptor antagonist with demonstrated preclinical efficacy in suppressing LH release. The data summarized in this guide highlight its potential as a therapeutic agent for hormone-dependent conditions. Further detailed information regarding its in vivo potency and pharmacokinetic profile is available in the primary literature. The experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in the field of endocrinology and drug development.

References

WAY-207024 Dihydrochloride: A Technical Guide for Researchers

CAS Number: 872002-73-8

This technical guide provides an in-depth overview of WAY-207024 dihydrochloride, a potent and orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and chemical properties of this compound.

Core Chemical and Pharmacological Properties

WAY-207024 is a non-peptide, small molecule antagonist of the GnRH receptor, a key regulator of the reproductive endocrine system.[1][2][3][4][5] By blocking the GnRH receptor, WAY-207024 inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a reduction in downstream sex hormone production.[1][2][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 872002-73-8 | [6] |

| Molecular Formula | C₃₀H₃₂N₆·2HCl | [6] |

| Molecular Weight | 549.54 g/mol | [6] |

| IUPAC Name | 6-[[4-[2-[4-(1,1-Dimethylethyl)phenyl]-1H-benzimidazol-7-yl]-1-piperazinyl]methyl]quinoxaline dihydrochloride | [7] |

| Appearance | White to off-white solid powder | [8] |

| Purity | ≥99% (HPLC) | [7] |

Biological Activity and In Vitro Efficacy

WAY-207024 demonstrates high-affinity binding to both human and rat GnRH receptors, acting as a functional antagonist.[2][4] Its potency has been quantified through in vitro assays, which are summarized in the table below.

Table 2: In Vitro Biological Activity of WAY-207024

| Assay | Species | IC₅₀ (nM) | Reference |

| GnRH Receptor Binding | Human | 12 | [2][7] |

| GnRH Receptor Binding | Rat | 71 | [2][7] |

| Luteinizing Hormone (LH) Release Inhibition | Rat | 350 | [9][10] |

Pharmacokinetics

WAY-207024 has been shown to be orally bioavailable with favorable pharmacokinetic properties in preclinical studies.[1][2][4]

Table 3: Pharmacokinetic Parameters of WAY-207024 in Castrated Male Rats

| Parameter | Route of Administration | Value | Reference |

| Dose | Intravenous (IV) | 2 mg/kg | [2][4] |

| Oral (PO) | 10 mg/kg | [2][4] | |

| Bioavailability (F%) | Oral | 74% | [2][4] |

| Half-life (t₁/₂) | IV | 2.7 h | [2][4] |

| Oral | 3.7 h | [2][4] | |

| Clearance (CL) | IV | 0.4 L/h/kg | [2][4] |

| Volume of Distribution (Vdss) | IV | 1.1 L/kg | [2][4] |

Experimental Protocols

GnRH Receptor Binding Assay (Competitive Radioligand)

This protocol outlines a standard method for determining the binding affinity of a test compound like WAY-207024 to the GnRH receptor.

Objective: To determine the IC₅₀ value of WAY-207024 by measuring its ability to displace a radiolabeled ligand from the GnRH receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the GnRH receptor (e.g., from HEK293 cells stably transfected with the human GnRH receptor).

-

Radioligand: A suitable radiolabeled GnRH receptor ligand (e.g., ¹²⁵I-labeled GnRH antagonist).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

-

Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Preparation: Prepare serial dilutions of WAY-207024 in assay buffer.

-

Assay Setup: In a 96-well plate, combine the following:

-

Total Binding: Assay buffer, membrane preparation, and radioligand.

-

Non-specific Binding (NSB): Non-specific binding control, membrane preparation, and radioligand.

-

Competitor Binding: WAY-207024 dilution, membrane preparation, and radioligand.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the WAY-207024 concentration.

-

Determine the IC₅₀ value (the concentration of WAY-207024 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

In Vivo Luteinizing Hormone (LH) Suppression Assay in Rats

This protocol describes a method to evaluate the in vivo efficacy of WAY-207024 in suppressing plasma LH levels.

Objective: To determine the effect of orally administered WAY-207024 on plasma LH concentrations in a rat model.

Animal Model: Castrated male Sprague-Dawley rats are often used as they exhibit elevated and stable baseline LH levels.

Materials:

-

This compound.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).

-

Anesthesia (e.g., isoflurane).

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant).

-

Centrifuge.

-

Commercial LH ELISA or RIA kit.

Procedure:

-

Acclimatization: Allow animals to acclimate to the housing conditions.

-

Dosing: Administer WAY-207024 or vehicle orally (via gavage) to the rats at the desired dose.

-

Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

LH Measurement: Quantify the LH concentration in the plasma samples using a validated commercial ELISA or RIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the mean plasma LH concentrations at each time point for the treated and vehicle control groups.

-

Determine the percentage of LH suppression at each time point relative to the baseline (time 0) or the vehicle control group.

-

Plot the plasma LH concentration or percentage suppression over time to visualize the pharmacokinetic/pharmacodynamic relationship.

-

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to Gαq/11. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and secretion of LH and FSH. WAY-207024, as a competitive antagonist, blocks the binding of GnRH to its receptor, thereby inhibiting this entire downstream signaling pathway.

Caption: GnRH Receptor Signaling Pathway and the inhibitory action of WAY-207024.

Experimental Workflow for Characterization

The characterization of a novel GnRH antagonist like WAY-207024 typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Caption: A typical experimental workflow for the discovery and characterization of a GnRH antagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

WAY-207024 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 dihydrochloride (B599025) is a potent, orally active, and selective non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its ability to suppress the hypothalamic-pituitary-gonadal (HPG) axis by inhibiting the action of GnRH makes it a valuable tool for research in reproductive endocrinology and a potential therapeutic agent for hormone-dependent diseases. This technical guide provides a comprehensive overview of the core molecular and pharmacological properties of WAY-207024 dihydrochloride, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is a white to off-white solid powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 549.54 g/mol | [1] |

| Molecular Formula | C₃₀H₃₄Cl₂N₆ | [1] |

| IUPAC Name | 6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline dihydrochloride | [2] |

| CAS Number | 872002-73-8 | [1] |

| Appearance | White to off-white solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store desiccated at room temperature. For long-term storage, -20°C is recommended. | [1] |

Mechanism of Action: GnRH Receptor Antagonism

WAY-207024 exerts its pharmacological effects by competitively binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells. This binding prevents the endogenous ligand, GnRH, from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

The canonical signaling pathway initiated by GnRH binding to its receptor is primarily mediated through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in the activation of downstream mitogen-activated protein kinase (MAPK) cascades, leading to the transcription of genes encoding for LH and FSH subunits.

By blocking the initial binding of GnRH, WAY-207024 effectively halts this entire signaling cascade, resulting in a rapid and dose-dependent suppression of LH and FSH secretion.

Signaling Pathway Diagram

Caption: GnRH Receptor Signaling Pathway and Point of Inhibition by WAY-207024.

In Vitro and In Vivo Activity

WAY-207024 has demonstrated potent and selective antagonist activity at the GnRH receptor in both in vitro and in vivo models.

| Assay Type | Species | Result (IC₅₀) | Reference(s) |

| GnRH Receptor Binding | Human | 12 nM | |

| GnRH Receptor Binding | Rat | 71 nM |

In vivo studies in castrated male rats have shown that oral administration of WAY-207024 leads to a significant reduction in plasma LH levels, confirming its oral bioavailability and efficacy in suppressing the HPG axis.

Experimental Protocols

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method for determining the binding affinity of WAY-207024 for the GnRH receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human GnRH receptor.

-

Radiolabeled GnRH analog (e.g., ¹²⁵I-labeled Buserelin).

-

This compound.

-

Unlabeled GnRH for determining non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-